
2-Methoxyquinazolin-4(3H)-one
Overview
Description
2-Methoxyquinazolin-4(3H)-one is a chemical compound with the molecular formula C9H8N2O2 . It is used for research purposes.
Synthesis Analysis
Quinazolin-4(3H)-one derivatives have been synthesized through various methods for different purposes. For instance, a series of quinazolinone derivatives were synthesized as antiproliferative agents through a three-step method . Another study reported the synthesis of 2-heteroarylthio-6-substituted-quinazolin-4-one analogs for their in vitro antimicrobial activity .
Molecular Structure Analysis
The molecular structure of this compound has been evaluated using techniques such as FTIR, 1H-NMR, 13C-NMR, and Mass spectroscopy .
Chemical Reactions Analysis
Quinazolin-4(3H)-one derivatives have been involved in various chemical reactions. For example, a series of quinazolinone derivatives were synthesized as α-glucosidase inhibitors . Another study reported the synthesis of 2-heteroarylthio-6-substituted-quinazolin-4-one analogs .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases such as PubChem .
Scientific Research Applications
Anticancer Properties
2-Methoxyquinazolin-4(3H)-one and its derivatives have shown promising results in cancer research. A study demonstrated that a related compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, exhibited significant antiproliferative activity against a panel of human tumor cell lines and disrupted tumor vasculature, indicating its potential as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017). Another study identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and effective anticancer agent, showing high efficacy in breast and other cancer models (Sirisoma et al., 2009).
Synthesis and Structural Studies
Research has been conducted on the synthesis and structural analysis of this compound derivatives. A study synthesized and analyzed the crystal structure of a related ligand, 2-[2-hydroxy-3-methoxyphenyl]-3-[2-hydroxy-3-methoxybenzylamino]-1,2-dihydroquinazolin-4(3H)-one, and its transition metal complexes (Gudasi et al., 2006). Another research focused on the electrochemical investigation of quinazoline Schiff base compounds as corrosion inhibitors, highlighting the chemical properties and potential industrial applications of these compounds (Khan et al., 2017).
Antimicrobial and Antioxidant Activities
Quinazolin-4(3H)-one derivatives have shown significant antimicrobial and antioxidant activities. A study demonstrated the antibacterial activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one against various strains of bacteria and fungi (Osarumwense, 2022). Another research explored the antioxidant properties of 2-substituted quinazolin-4(3H)-ones, identifying key structure-antioxidant activity relationships (Mravljak et al., 2021).
Development of Antimalarial Agents
The 2-aminoquinazolin-4(3H)-ones were identified as a new class of inhibitors for malaria digestive vacuole plasmepsins, suggesting their potential as leads for antimalarial drug development (Rasina et al., 2016).
Applications in Organic Synthesis
Studies have also focused on the synthesis of 2-heteroquinazolin-4(3H)-ones using palladium-catalyzed tandem reactions, which is a practical and efficient method for obtaining a wide variety of these compounds (Zeng & Alper, 2010).
Biological Activities and Potential Therapeutics
Research into the anti-inflammatory, analgesic, and anticonvulsant activities of 2-methylquinazolin-4(3H)-one derivatives has shown promising results. Some derivatives have exhibited significant activity in these areas, indicating their potential as therapeutic agents (Rajasekaran et al., 2013).
Mechanism of Action
Quinazolin-4(3H)-one derivatives have shown various biological and pharmacological effects. They have been studied as anticancer agents, with inhibition of the epidermal growth factor receptor (EGFR) enzyme considered to be one of the main mechanisms of action . In addition, quinazolin-4(3H)-one derivatives have been developed as α-glucosidase inhibitors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTJLUHQGXNGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50322446 | |
| Record name | 2-methoxyquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1011-24-1 | |
| Record name | 1011-24-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methoxyquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B186604.png)
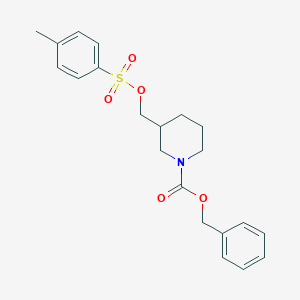
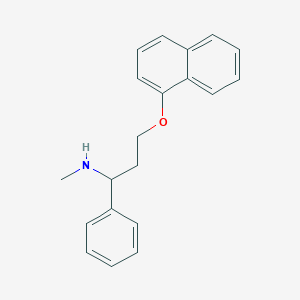

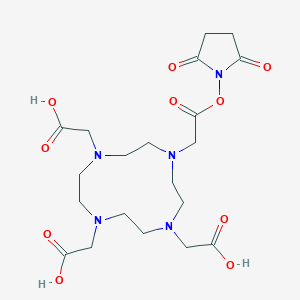
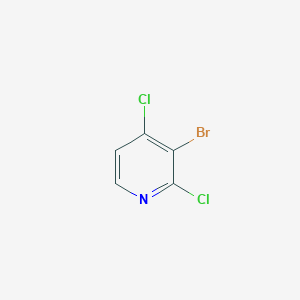
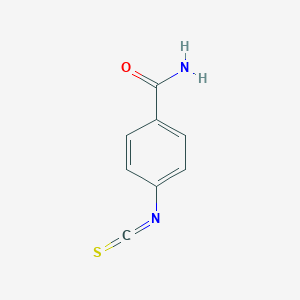
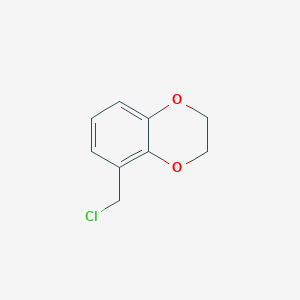
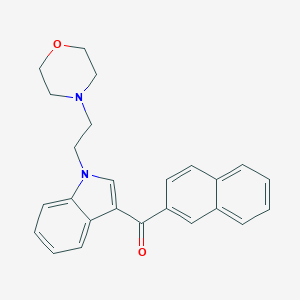
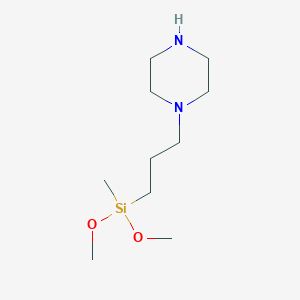
![4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid](/img/structure/B186630.png)

